molecular formula C11H24S<br>CH3(CH2)10SH<br>C11H24S B1195683 1-Undecanethiol CAS No. 5332-52-5

1-Undecanethiol

Cat. No. B1195683
CAS RN: 5332-52-5
M. Wt: 188.38 g/mol
InChI Key: CCIDWXHLGNEQSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of 1-Undecanethiol typically involves the reaction of undecanol with thiourea or other sulfur sources. A study highlighted the use of 1-dodecanethiol, a closely related compound, in a phase-transfer protocol for the efficient extraction of noble metal ions from aqueous solutions, indicating the potential for similar methodologies in the synthesis or application of this compound (Chen et al., 2015).

Molecular Structure Analysis

The molecular structure of this compound consists of a long hydrocarbon chain terminated with a thiol (–SH) group. This structure contributes to its amphiphilic nature, allowing it to form SAMs on metal surfaces. The orientation and packing of these molecules on a surface can be influenced by the substrate and the conditions under which the SAM is formed. An in-depth analysis of a similar compound, 1-dodecanethiol, revealed its assembly into a monolayer with an ordered structure when applied to gold surfaces, demonstrating the significance of molecular structure in SAM formation (Lou et al., 2011).

Chemical Reactions and Properties

This compound is primarily known for its ability to form SAMs on metal surfaces, particularly gold. These monolayers are utilized in various applications due to their ability to modify the surface properties of the metals. For example, a study demonstrated the use of this compound in creating a mercury ion selective electrode, which showcased the compound's utility in sensor applications. The selective recognition mechanism was attributed to the strong interaction between mercury and the sulfur atom of the thiol group, indicating the compound's specific chemical reactivity (Li et al., 2017).

Scientific Research Applications

  • Corrosion Inhibition : 1-UT is used as a corrosion inhibitor for copper, particularly in acidic environments. It initially shows excellent corrosion inhibition efficiency but tends to degrade rapidly (Caprioli et al., 2012).

  • Formation of Self-Assembled Monolayers (SAMs) : It's used in creating well-ordered SAMs on gold surfaces. These SAMs show insulating properties and are increasingly being studied for their potential in nanotechnology and materials science (Agonafer et al., 2012).

  • Electrochemical Applications : 1-UT forms monolayers on platinum and gold electrodes, which are investigated for their electrochemical properties. These studies are crucial for understanding the interface between metallic surfaces and organic molecules (Shimazu et al., 1994).

  • Mercury Ion Detection : SAMs of 1-UT on gold surfaces have been used to develop mercury ion selective electrodes. This application is significant in environmental monitoring and analysis (Li et al., 2017).

  • Copolymerization Agent in Polymer Science : It acts as an initiator in the free-radical copolymerization of certain compounds, highlighting its utility in creating new polymeric materials (Cheng et al., 1992).

  • Extraction of Heavy Metals : It has been used in liquid-phase microextraction methods for determining trace amounts of polycyclic aromatic hydrocarbons in environmental samples, showcasing its importance in analytical chemistry (Zanjani et al., 2007).

Mechanism of Action

Target of Action

1-Undecanethiol, also known as Undecyl Mercaptan, is an alkanethiol that primarily targets a variety of surfaces to form a self-assembled monolayer (SAM) . The primary role of this compound is to immobilize the surface atoms and enhance the absorption of proteins .

Mode of Action

The interaction of this compound with its targets involves the formation of a self-assembled monolayer (SAM) on various surfaces . This process immobilizes the surface atoms, thereby enhancing the absorption of proteins . It can be synthesized by reacting bromo-1-undecanol and thiourea, followed by purification using ethyl acetate .

Biochemical Pathways

It’s known that the compound plays a significant role in the formation of self-assembled monolayers on surfaces, which can influence various biochemical processes, particularly those involving protein absorption .

Pharmacokinetics

It’s known that the compound is a liquid with a molecular weight of 18837, a boiling point of 257-259°C, and a density of 0841 g/cm³ at 25°C . These properties may influence its bioavailability and pharmacokinetics.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the immobilization of surface atoms and enhancement of protein absorption . This can have various downstream effects, depending on the specific proteins and cells involved.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is known to be incompatible with oxidizing agents, strong acids and bases, alkali metals, and nitric acid . It can react with water, steam, or acids to produce toxic and flammable vapors . Therefore, the environment in which this compound is used can significantly impact its effectiveness and safety.

Safety and Hazards

1-Undecanethiol is highly flammable and can be easily ignited by heat, sparks or flames . It can cause irritation to the eyes, skin, and respiratory system . Symptoms of exposure can include confusion, dizziness, headache, drowsiness, nausea, vomiting, weakness, exhaustion, and convulsions .

Future Directions

As 1-Undecanethiol forms a self-assembled monolayer (SAM) on a variety of surfaces, it has potential applications in the fabrication of plasmonic flow-through biosensor-based applications . It can also be used in the colloidal gold enhanced immunoassay .

properties

IUPAC Name

undecane-1-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24S/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCIDWXHLGNEQSL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3(CH2)10SH, Array, C11H24S
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074564
Record name 1-Undecanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-undecanethiol is a liquid with a bad smell. Mp: -3 °C; bp: 259.5 °C. Density: 0.841 g cm-3 at 25 °C., Liquid; [NIOSH], LIQUID WITH CHARACTERISTIC ODOUR., Liquid.
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Undecanethiol
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/197
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Undecanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0649.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Boiling Point

495 °F at 760 mmHg (NIOSH, 2023), 257-259 °C, 495 °F
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Undecanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0649.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Flash Point

109 °C
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

Insoluble (NIOSH, 2023), Solubility in water: none, Insoluble
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Undecanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0649.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Density

0.84 (NIOSH, 2023) - Less dense than water; will float, Relative density (water = 1): 0.84, 0.84
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Undecanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0649.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

CAS RN

5332-52-5
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Undecanethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5332-52-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Undecyl mercaptan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005332525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-undecanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4031
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Undecanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4074564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name undecane-1-thiol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name UNDECYL MERCAPTAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YY1144Q77A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

27 °F (NIOSH, 2023), -3 °C, 27 °F
Record name 1-UNDECANETHIOL
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/25081
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-UNDECANETHIOL
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1621
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-Undecanethiol
Source The National Institute for Occupational Safety and Health (NIOSH)
URL https://www.cdc.gov/niosh/npg/npgd0649.html
Description The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/
Explanation The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Undecanethiol
Reactant of Route 2
Reactant of Route 2
1-Undecanethiol
Reactant of Route 3
Reactant of Route 3
1-Undecanethiol
Reactant of Route 4
1-Undecanethiol
Reactant of Route 5
1-Undecanethiol
Reactant of Route 6
1-Undecanethiol

Q & A

Q1: What is the molecular formula and weight of 1-Undecanethiol?

A1: The molecular formula of this compound is C11H24S, and its molecular weight is 188.38 g/mol.

Q2: How does this compound interact with gold surfaces?

A2: this compound forms self-assembled monolayers (SAMs) on gold surfaces through a strong gold-sulfur interaction. The thiol group (-SH) binds to the gold, leaving the alkyl chain exposed. [, , , ]

Q3: What are the typical spectroscopic techniques used to characterize this compound SAMs?

A3: Common techniques include:

  • X-ray Photoelectron Spectroscopy (XPS): Provides information on elemental composition and chemical states within the SAM. [, , , , ]
  • Polarization Modulation Fourier Transform Infrared Spectroscopy (PM-FTIRRAS): Helps determine the orientation and conformational order of molecules within the SAM by analyzing vibrational modes. [, ]
  • Atomic Force Microscopy (AFM): Offers high-resolution imaging of the SAM surface, revealing its topography and potential defects. [, , , , ]

Q4: What is the role of this compound in modifying surface wettability?

A4: this compound creates a hydrophobic surface due to the presence of the terminal methyl group (-CH3) on its alkyl chain. This property is valuable for applications like microfluidics, where controlled fluid flow is crucial. [, ]

Q5: How stable are this compound SAMs in electrochemical settings?

A5: The stability depends on factors like applied potential and electrolyte composition. Generally, they are stable within a specific electrochemical window, beyond which they can undergo degradation. [, , , ]

Q6: Can this compound be used in biosensing applications?

A6: Yes, this compound is often used as a base layer for immobilizing biomolecules like proteins and DNA. Its ability to form well-defined SAMs on gold electrodes makes it suitable for biosensor development. [, , , , ]

Q7: How does the length of the alkyl chain in alkanethiols influence SAM formation and properties?

A8: Longer alkyl chains lead to more densely packed and ordered SAMs with increased hydrophobicity. Shorter chains can result in less ordered films with greater permeability to ions and molecules. [, ]

Q8: What is the effect of introducing functional groups at the terminal position of the alkanethiol?

A9: Terminal functional groups significantly alter the surface properties of the SAM. For example, a carboxylic acid group (-COOH) introduces negative charge and increases hydrophilicity, while an amino group (-NH2) imparts positive charge. [, , , , ]

Q9: How is computational chemistry employed in studying this compound SAMs?

A10: Computational methods like molecular dynamics simulations help understand the self-assembly process, predict SAM structure, and study interactions with other molecules at the interface. [, ]

Q10: Can Quantitative Structure-Activity Relationship (QSAR) models be developed for this compound and its derivatives?

A10: QSAR models can be developed to correlate the structural features of different alkanethiols with their physicochemical properties, such as wettability, electron transfer rates, and protein adsorption. These models can aid in designing SAMs with tailored properties for specific applications.

Q11: Are there any specific safety concerns associated with handling this compound?

A12: Like many thiols, this compound has a strong, unpleasant odor and can be irritating to the skin and respiratory system. Appropriate personal protective equipment should be used during handling. []

Q12: What is known about the environmental impact and degradation of this compound?

A13: Limited information is available on the environmental fate and effects of this compound. As with any chemical, proper waste disposal and environmental considerations are essential. [, ]

Q13: How is the quality and purity of this compound ensured?

A14: Various analytical techniques, including gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy, are used to assess purity and confirm the identity of this compound. [, , ]

Q14: What are the key considerations for analytical method validation when quantifying this compound in different matrices?

A15: Method validation should establish the accuracy, precision, specificity, linearity, range, detection limit, and robustness of the chosen analytical method for the specific sample type and concentration range of interest. []

Q15: What are some emerging areas of research involving this compound?

A15: Current research focuses on:

  • Developing novel biosensors with improved sensitivity and selectivity by optimizing this compound SAMs. []
  • Exploring the use of this compound in molecular electronics and nanotechnology for creating functional devices. [, , ]
  • Investigating the potential of this compound-modified surfaces in controlling cell adhesion and behavior for tissue engineering applications. [, ]

Q16: Are there any known alternatives or substitutes for this compound in its various applications?

A17: Yes, other alkanethiols with varying chain lengths and terminal functional groups can be used depending on the specific application. Other surface modification techniques like silane chemistry can also be considered. [, ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.